

# What is Rofecoxib-d5 and its chemical structure

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# An In-Depth Technical Guide to Rofecoxib-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Rofecoxib-d5**, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Rofecoxib. This document is intended for researchers, scientists, and drug development professionals who require detailed information on its chemical properties, analytical applications, and its role in pharmacokinetic studies.

## Introduction to Rofecoxib-d5

**Rofecoxib-d5** is the stable isotope-labeled form of Rofecoxib, a potent non-steroidal anti-inflammatory drug (NSAID). Rofecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. Due to its nearly identical physicochemical properties to Rofecoxib, but with a higher mass, **Rofecoxib-d5** serves as an ideal internal standard for the quantitative analysis of Rofecoxib in complex biological matrices such as plasma and serum.[1][2] Its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods is crucial for obtaining accurate and precise pharmacokinetic data.

# **Chemical Structure and Properties**

The key difference between Rofecoxib and **Rofecoxib-d5** lies in the substitution of five hydrogen atoms with five deuterium atoms on the phenyl ring. The IUPAC name for **Rofecoxib-d5** is 3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one.



[3] This specific labeling provides a distinct mass shift, facilitating its differentiation from the unlabeled Rofecoxib in mass spectrometric analysis.

Chemical Structure of Rofecoxib: Chemical structure of Rofecoxib

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Chemical Structure of Rofecoxib-d5:

In **Rofecoxib-d5**, the five hydrogen atoms on the phenyl group at position 4 of the furanone ring are replaced by deuterium atoms.

**Ouantitative Data Summary** 

Property	Rofecoxib	Rofecoxib-d5
Molecular Formula	C17H14O4S[4]	C17H9D5O4S[1]
Molecular Weight	314.36 g/mol [4]	319.39 g/mol [1]
Exact Mass	314.0613 g/mol	319.0927 g/mol [3]
CAS Number	162011-90-7[4]	544684-93-7[1]

# Experimental Protocols: Quantification of Rofecoxib in Human Plasma using Rofecoxib-d5 as an Internal Standard

The following is a representative experimental protocol for the determination of Rofecoxib concentrations in human plasma for a pharmacokinetic study, utilizing **Rofecoxib-d5** as an internal standard. This method is based on common practices in bioanalytical chemistry employing LC-MS/MS.

# **Materials and Reagents**

- Rofecoxib analytical standard
- Rofecoxib-d5 (internal standard)



- · HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (with anticoagulant, e.g., K<sub>2</sub>EDTA)
- Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

# **Sample Preparation**

- Spiking of Internal Standard: To 100 μL of each plasma sample (calibration standards, quality controls, and unknown study samples), add 10 μL of Rofecoxib-d5 working solution (e.g., at a concentration of 100 ng/mL in methanol) and vortex briefly.
- Protein Precipitation: Add 300 μL of cold acetonitrile to each plasma sample. Vortex vigorously for 1 minute to precipitate plasma proteins.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

#### LC-MS/MS Conditions

- Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm particle size).
- Mobile Phase:
  - A: 0.1% Formic acid in water
  - B: 0.1% Formic acid in acetonitrile



 Gradient Elution: A suitable gradient to separate Rofecoxib from endogenous plasma components. For example:

o 0-0.5 min: 30% B

0.5-2.5 min: Gradient to 95% B

2.5-3.5 min: Hold at 95% B

3.5-3.6 min: Return to 30% B

3.6-5.0 min: Column re-equilibration

Flow Rate: 0.4 mL/min

Injection Volume: 10 μL

- Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Rofecoxib: Precursor ion (Q1) m/z 315.1 → Product ion (Q3) m/z 287.1
  - Rofecoxib-d5: Precursor ion (Q1) m/z 320.1 → Product ion (Q3) m/z 292.1

# **Data Analysis**

The concentration of Rofecoxib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Rofecoxib-d5**). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Rofecoxib in the study samples is then interpolated from this calibration curve.

# Visualizations Signaling Pathway and Experimental Workflow

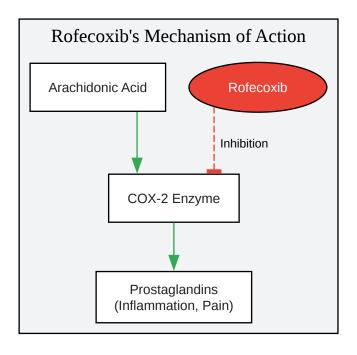


The following diagrams illustrate the mechanism of action of Rofecoxib and the workflow for a typical pharmacokinetic study using **Rofecoxib-d5**.



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Caption: Workflow of a pharmacokinetic study of Rofecoxib using Rofecoxib-d5.



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Caption: Simplified signaling pathway showing Rofecoxib's inhibition of COX-2.

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